molecular formula C10H17Cl3N2O2 B12198334 2-methyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]propanamide

2-methyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]propanamide

Cat. No.: B12198334
M. Wt: 303.6 g/mol
InChI Key: YMRGAGUCUZDSRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]propanamide is a chemical compound with a complex structure that includes a morpholine ring, a trichloromethyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]propanamide typically involves the reaction of 2-methylpropanamide with a trichloromethylating agent in the presence of a morpholine derivative. The reaction conditions often require a controlled temperature and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-methyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]propanamide involves its interaction with specific molecular targets. The trichloromethyl group and morpholine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H17Cl3N2O2

Molecular Weight

303.6 g/mol

IUPAC Name

2-methyl-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)propanamide

InChI

InChI=1S/C10H17Cl3N2O2/c1-7(2)8(16)14-9(10(11,12)13)15-3-5-17-6-4-15/h7,9H,3-6H2,1-2H3,(H,14,16)

InChI Key

YMRGAGUCUZDSRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(C(Cl)(Cl)Cl)N1CCOCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.